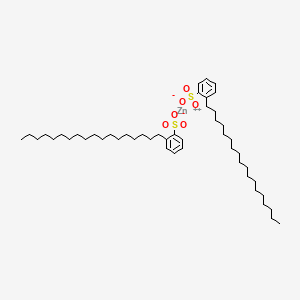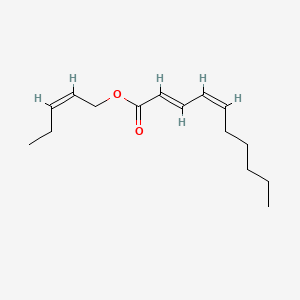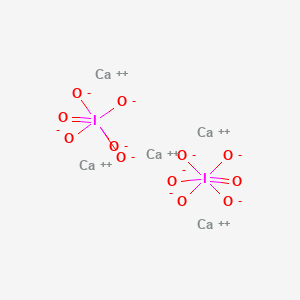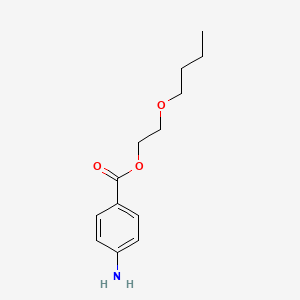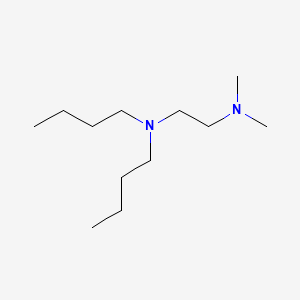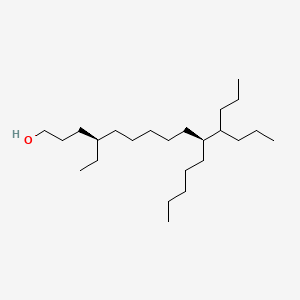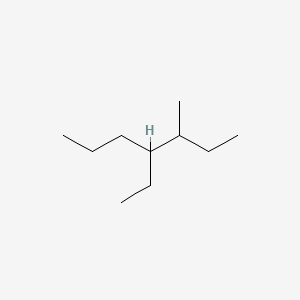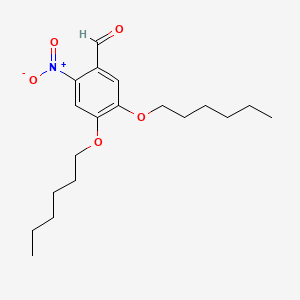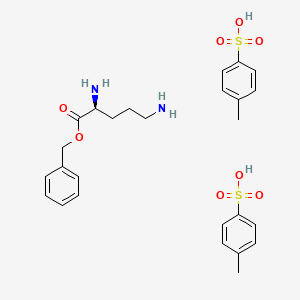
Benzyl L-ornithine di(4-toluenesulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl L-ornithine di(4-toluenesulphonate) is a chemical compound with the molecular formula C26H34N2O8S2 and a molecular weight of 566.7 g/mol. It is a derivative of L-ornithine, an amino acid, and is often used in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl L-ornithine di(4-toluenesulphonate) typically involves the protection of the amino and carboxyl groups of L-ornithine followed by benzylation. The reaction conditions often include the use of p-toluenesulfonyl chloride as a catalyst . The process involves the following steps:
- Protection of the amino group using a suitable protecting group.
- Benzylation of the protected L-ornithine using benzyl chloride in the presence of a base.
- Deprotection of the amino group to yield Benzyl L-ornithine.
- Formation of the di(4-toluenesulphonate) salt by reacting Benzyl L-ornithine with p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for Benzyl L-ornithine di(4-toluenesulphonate) involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Benzyl L-ornithine di(4-toluenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
Benzyl L-ornithine di(4-toluenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in metabolic pathways involving L-ornithine.
Medicine: Investigated for its potential therapeutic effects in treating certain metabolic disorders.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.
作用機序
The mechanism of action of Benzyl L-ornithine di(4-toluenesulphonate) involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in the urea cycle, influencing the production of urea and other metabolites. It can also interact with receptors on cell membranes, modulating cellular functions and signaling pathways.
類似化合物との比較
Similar Compounds
Benzyl L-phenylalanine di(4-toluenesulphonate): Similar in structure but contains a phenylalanine moiety instead of ornithine.
Benzyl L-glutamate di(4-toluenesulphonate): Contains a glutamate moiety and is used in similar applications.
Uniqueness
Benzyl L-ornithine di(4-toluenesulphonate) is unique due to its specific interaction with enzymes in the urea cycle, making it particularly useful in studies related to nitrogen metabolism . Its structural properties also allow for selective modifications, making it a versatile compound in synthetic chemistry.
特性
CAS番号 |
33303-49-0 |
|---|---|
分子式 |
C26H34N2O8S2 |
分子量 |
566.7 g/mol |
IUPAC名 |
benzyl (2S)-2,5-diaminopentanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C12H18N2O2.2C7H8O3S/c13-8-4-7-11(14)12(15)16-9-10-5-2-1-3-6-10;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9,13-14H2;2*2-5H,1H3,(H,8,9,10)/t11-;;/m0../s1 |
InChIキー |
IUNSCWXAJURFKJ-IDMXKUIJSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCN)N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


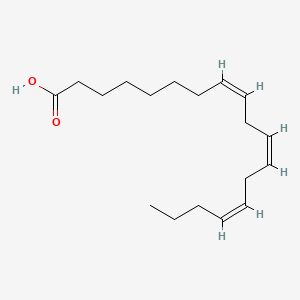

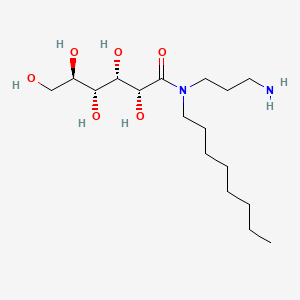
![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)
